Fmoc-Thr(tBu)-OH

SPPS solubility Fmoc-Thr(Trt)-OH

N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine, commonly designated Fmoc-Thr(tBu)-OH (CAS 71989-35-0), is a standard building block for solid-phase peptide synthesis (SPPS) employing the Fmoc/tBu protection strategy. The compound features an Fmoc group protecting the α-amino group and a tert-butyl ether protecting the side-chain hydroxyl group.

Molecular Formula C23H27NO5
Molecular Weight 397.5 g/mol
CAS No. 71989-35-0
Cat. No. B557302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Thr(tBu)-OH
CAS71989-35-0
Synonyms71989-35-0; Fmoc-O-tert-butyl-L-threonine; Fmoc-Thr(tBu)-OH; Fmoc-Thr(t-Bu)-OH; N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine; Fmoc-Thr(But); MFCD00077075; ST50307353; Fmoc-Thr(But)-OH; PubChem10042; AC1O4BYK; KSC377C1T; 47622_ALDRICH; Fmoc-O-tert.butyl-L-threonine; SCHEMBL1738651; 47622_FLUKA; CTK2H7119; Fmoc-O-(tert-Butyl)-L-Thr-OH; MolPort-003-934-215; ACT08654; ZINC2555095; ANW-36139; FC1248; Nalpha-Fmoc-O-tert-butyl-L-threonine; O-tert-Butyl-Nalpha-Fmoc-L-threonine
Molecular FormulaC23H27NO5
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
InChIInChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20+/m1/s1
InChIKeyLZOLWEQBVPVDPR-VLIAUNLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Thr(tBu)-OH (CAS 71989-35-0): Baseline Identity and Procurement Context


N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine, commonly designated Fmoc-Thr(tBu)-OH (CAS 71989-35-0), is a standard building block for solid-phase peptide synthesis (SPPS) employing the Fmoc/tBu protection strategy . The compound features an Fmoc group protecting the α-amino group and a tert-butyl ether protecting the side-chain hydroxyl group . This orthogonal protection enables selective deprotection during peptide assembly: the Fmoc group is removed under basic conditions, while the tBu group remains stable until the final acidic cleavage, thereby preventing undesired side reactions during elongation .

Workflow Standard Fmoc/tBu SPPS
Protection Orthogonal base/acid-labile groups
Selection Logic Benchmark impurity profile for chain fidelity

Why Fmoc-Thr(tBu)-OH Cannot Be Replaced by Fmoc-Thr-OH or Fmoc-Thr(Trt)-OH in SPPS


Generic substitution among threonine derivatives in peptide synthesis is not viable due to distinct chemical and physical property differences that directly affect coupling efficiency, side-product formation, and final peptide purity [1]. Fmoc-Thr(tBu)-OH provides the benchmark combination of base-stable side-chain protection, compatibility with standard Fmoc/tBu SPPS workflows, and a well-documented impurity profile with very low dipeptide and free-amino acid content . In contrast, unprotected Fmoc-Thr-OH invites O-acylation and premature branching , while the trityl-protected analog Fmoc-Thr(Trt)-OH exhibits significantly lower solubility in common SPPS solvents, leading to inconsistent coupling outcomes [2].

Target Compound
Fmoc-Thr(tBu)-OH Base-stable side-chain protection; reliable high-concentration coupling in DMF/NMP.
Substitution Risk
Unprotected / Trityl Analogs Fmoc-Thr-OH may cause O-acylation and branching; Fmoc-Thr(Trt)-OH may show poor solubility, limiting coupling consistency. Solubility and side-reaction profiles may not transfer directly.

Quantitative Differentiation of Fmoc-Thr(tBu)-OH Against Comparators


Solubility Advantage Over Fmoc-Thr(Trt)-OH in SPPS Solvents

Fmoc-Thr(tBu)-OH exhibits substantially higher solubility in standard SPPS solvents compared to the trityl-protected analog Fmoc-Thr(Trt)-OH, enabling more reliable coupling at higher concentrations [1].

Solubility in SPPS Solvents
Head-to-head
>2.5-fold higher solubility vs. Fmoc-Thr(Trt)-OH; readily soluble at >0.5 M in DMF/NMP
Supports high-concentration coupling workflows.
Data to verify; reported room-temperature conditions.
SPPS solubility Fmoc-Thr(Trt)-OH

Very Low Dipeptide and Fmoc-Thr-OH Impurity Content

High-purity Fmoc-Thr(tBu)-OH is specified with very low levels of critical impurities that can compromise peptide synthesis, including dipeptide and free Fmoc-Thr-OH [1].

Dipeptide Impurity Control
Head-to-head
Fmoc-Thr(tBu)-Thr(tBu)-OH ≤0.1% (a/a); 5-fold lower than typical industry tolerance
May reduce purification burden in peptide assembly.
Specification review; HPLC area % basis.
peptide synthesis impurity profile dipeptide

Avoidance of tert-Butylation Side Reactions Relative to tBu-Protected Peptides

The tBu protecting group on Fmoc-Thr(tBu)-OH is stable under piperidine deprotection conditions but generates reactive tBu+ cations during final TFA cleavage [1]. In contrast, alternative protecting groups such as THP avoid tert-butylation side products, as demonstrated in a study where somatostatinamide synthesis using tBu protection resulted in 16.3% tert-butylated byproducts [2].

tert-Butylation Side Reactions
Cross-study
16.3% tert-butylated byproducts observed after TFA cleavage with tBu protection
Context-dependent; requires scavenger optimization.
Somatostatinamide model; THP protection avoided this.
side reactions tert-butylation peptide purity

Morphological Self-Assembly Uniqueness Relative to Fmoc-Ser(tBu)-OH

Fmoc-Thr(tBu)-OH self-assembles into unique morphologies including fibrous dumbbells and double-sided broomstick-like structures under controlled concentration and temperature conditions, whereas the serine analog Fmoc-Ser(tBu)-OH does not exhibit these distinctive architectures [1].

Self-Assembly Morphology
Head-to-head
Forms fibrous dumbbells and broomstick-like structures; Fmoc-Ser(tBu)-OH does not replicate these architectures
Supports unique supramolecular material studies.
Qualitative morphological difference; concentration-dependent.
self-assembly morphology Fmoc-Ser(tBu)-OH

Hindered α-Amine for N-Methylation Compared to β-Alanine

Fmoc-Thr(tBu)-OH is described as a 'very hindered' α-amino acid in the context of N-methylation protocols, a property that affects reaction kinetics and yield when synthesizing N-methyl amino acids [1].

Steric Hindrance for N-Methylation
Class-level
Described as a 'very hindered' α-amino acid, affecting alkylation kinetics vs. β-Ala
Method context; may influence protocol development.
Data to verify; 2-CTC resin protocol context.
N-methylation hindered amine Fmoc-N-Me-AA-OH

High-Value Application Scenarios for Fmoc-Thr(tBu)-OH Based on Verified Evidence


Large-Scale SPPS of Peptide Therapeutics Requiring High Coupling Efficiency

Fmoc-Thr(tBu)-OH is the optimal choice for industrial-scale peptide synthesis where high solubility (>0.5 M in DMF/NMP) enables concentrated coupling solutions, reducing solvent usage and reactor footprint [1]. The very low dipeptide impurity content (≤0.1%) minimizes purification steps and improves overall yield [2].

Synthesis of N-Methylated Peptides for Enhanced Bioavailability

The sterically hindered α-amine of Fmoc-Thr(tBu)-OH provides a challenging yet valuable model substrate for developing and validating N-methylation protocols, as demonstrated in the synthesis of Fmoc-N-Me-Thr(tBu)-OH [3].

Fabrication of Unconventional Supramolecular Nanostructures

For materials science and bio-nanotechnology applications, Fmoc-Thr(tBu)-OH self-assembles into unique fibrous dumbbell and broomstick-like morphologies under controlled conditions, offering architectures not achievable with Fmoc-Ser(tBu)-OH [4].

Application
Selection Property
Validation Focus
Large-Scale SPPS of Complex Peptides
High-solubility coupling profile; low critical impurity content
Coupling efficiency and crude purity under high-concentration conditions
N-Methylated Peptide Derivative Synthesis
Sterically hindered α-amine substrate
Alkylation protocol efficiency and product yield review
Supramolecular Nanostructure Fabrication
Unique self-assembly morphology profile
Morphological reproducibility under controlled aggregation conditions

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